2-[2-(4-Nitrophenyl)ethenyl]naphtho[2,3-D][1,3]thiazole
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Overview
Description
2-[2-(4-Nitrophenyl)ethenyl]naphtho[2,3-D][1,3]thiazole is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a naphtho[2,3-D][1,3]thiazole core with a 2-(4-nitrophenyl)ethenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Nitrophenyl)ethenyl]naphtho[2,3-D][1,3]thiazole typically involves the condensation of 2-aminothiophenol with 2-naphthaldehyde, followed by the introduction of the 4-nitrophenyl group through a Wittig reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Nitrophenyl)ethenyl]naphtho[2,3-D][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate for the development of new drugs.
Industry: Applications in the development of dyes, pigments, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 2-[2-(4-Nitrophenyl)ethenyl]naphtho[2,3-D][1,3]thiazole is primarily related to its ability to interact with biological macromolecules. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic scaffold found in many natural products and synthetic drugs.
Benzothiazole: Known for its antimicrobial and anticancer properties.
Naphthothiazole: Similar to the compound but lacks the 4-nitrophenyl substituent.
Uniqueness
2-[2-(4-Nitrophenyl)ethenyl]naphtho[2,3-D][1,3]thiazole is unique due to the presence of both the naphtho[2,3-D][1,3]thiazole core and the 4-nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
62001-67-6 |
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Molecular Formula |
C19H12N2O2S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[2-(4-nitrophenyl)ethenyl]benzo[f][1,3]benzothiazole |
InChI |
InChI=1S/C19H12N2O2S/c22-21(23)16-8-5-13(6-9-16)7-10-19-20-17-11-14-3-1-2-4-15(14)12-18(17)24-19/h1-12H |
InChI Key |
LEKYHTFGKJTJEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=C(S3)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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